9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one
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Overview
Description
9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring. It has garnered significant interest due to its potential biological activities, including antineoplastic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method utilizes quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization . The reaction is operationally simple and catalyst-free, making it a green and efficient approach.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the visible light-mediated synthesis has been demonstrated by gram-scale synthesis . This suggests potential for industrial application using similar methodologies.
Chemical Reactions Analysis
Types of Reactions
9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrochloric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities.
Scientific Research Applications
9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential antineoplastic activity, making it a candidate for cancer research.
Medicine: Due to its biological activities, it is being explored for therapeutic applications.
Industry: The compound’s properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one involves its interaction with cellular targets, leading to antineoplastic effects. The compound likely interferes with DNA synthesis and repair mechanisms, thereby inhibiting the proliferation of cancer cells . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Lacks the methyl group at the 9-position.
Indolo[1,2-a]quinoxalin-4(5H)-one: Contains an indole ring instead of a pyrrole ring.
Imidazo[1,5-a]quinoxalin-4(5H)-one: Contains an imidazole ring instead of a pyrrole ring.
Uniqueness
9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the presence of the methyl group at the 9-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its antineoplastic properties compared to its analogs .
Properties
Molecular Formula |
C12H10N2O |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
9-methyl-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C12H10N2O/c1-8-4-2-5-9-11(8)14-7-3-6-10(14)12(15)13-9/h2-7H,1H3,(H,13,15) |
InChI Key |
AKJVVWCSUIOIFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C3=CC=CN32 |
Origin of Product |
United States |
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